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Compound of Interest

Compound Name: 4-Ethyl-2,4-dimethylheptane

Cat. No.: B14556577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the available and predicted

spectroscopic and physicochemical properties of 4-Ethyl-2,4-dimethylheptane (CAS No.

61868-25-5). Due to a notable absence of publicly available experimental spectroscopic data,

this document presents a combination of reported physical properties and computationally

predicted spectroscopic data for Mass Spectrometry, ¹H Nuclear Magnetic Resonance (NMR),

¹³C NMR, and Infrared (IR) Spectroscopy. Generalized experimental protocols for obtaining

such data for a liquid alkane are also detailed. This guide aims to serve as a foundational

resource for researchers and professionals requiring data on this branched alkane.

Introduction
4-Ethyl-2,4-dimethylheptane is a saturated branched-chain alkane with the molecular formula

C₁₁H₂₄. As with many non-commercial, highly branched alkanes, comprehensive experimental

characterization data is not readily available in public databases. This guide collates the known

physical properties and provides high-quality predicted spectroscopic data to fill this gap. The

information herein is intended to support modeling, identification, and further research involving

this molecule.
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A summary of the key physicochemical properties for 4-Ethyl-2,4-dimethylheptane is

presented in Table 1. These values have been collated from established chemical databases.

Table 1: Physicochemical Properties of 4-Ethyl-2,4-dimethylheptane

Property Value Source

Molecular Formula C₁₁H₂₄ PubChem[1]

Molecular Weight 156.31 g/mol PubChem[1]

CAS Number 61868-25-5 NIST WebBook[2][3]

IUPAC Name 4-ethyl-2,4-dimethylheptane PubChem[1]

Boiling Point 442 K (169 °C) NIST WebBook[3]

Melting Point 246.7 K (-26.45 °C) NIST WebBook[3]

Computed XLogP3-AA 5.4 PubChem[1]

Spectroscopic Data (Predicted)
Disclaimer: The following spectroscopic data are computationally predicted and have not been

experimentally verified. These predictions are intended to provide an approximation of the

expected spectral features.

Mass Spectrometry
The predicted electron ionization mass spectrum of 4-Ethyl-2,4-dimethylheptane is expected

to show fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) at

m/z 156 would likely be of low abundance or absent. Fragmentation will be favored at the

tertiary and quaternary carbon centers, leading to the formation of stable carbocations.

Table 2: Predicted Major Mass Fragments for 4-Ethyl-2,4-dimethylheptane
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m/z Predicted Fragment Relative Abundance

127 [M-C₂H₅]⁺ Moderate

99 [M-C₄H₉]⁺ High

85 [C₆H₁₃]⁺ High

71 [C₅H₁₁]⁺ High

57 [C₄H₉]⁺ Very High (Base Peak)

43 [C₃H₇]⁺ High

29 [C₂H₅]⁺ Moderate

Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are provided below, referenced to

tetramethylsilane (TMS) at 0 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for 4-Ethyl-2,4-dimethylheptane (500 MHz)

Assignment
Predicted Chemical
Shift (ppm)

Multiplicity Integration

-CH(CH₃)₂ ~ 1.5 - 1.7 m 1H

-C(CH₂CH₃)

(CH₃)CH₂-
~ 1.2 - 1.4 m 4H

-CH₂CH₂CH₃ ~ 1.1 - 1.3 m 2H

-C(CH₂CH₃)(CH₃)- ~ 1.0 - 1.2 s 3H

-CH(CH₃)₂ ~ 0.8 - 0.9 d 6H

-CH₂CH₃ ~ 0.7 - 0.9 t 3H

-CH₂CH₂CH₃ ~ 0.7 - 0.9 t 3H

Table 4: Predicted ¹³C NMR Chemical Shifts for 4-Ethyl-2,4-dimethylheptane (125 MHz)
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Assignment Predicted Chemical Shift (ppm)

-C(CH₂CH₃)(CH₃)- ~ 35 - 40

-CH₂CH₂CH₃ ~ 45 - 50

-CH(CH₃)₂ ~ 25 - 30

-CH₂CH₃ ~ 28 - 33

-C(CH₂CH₃)(CH₃)- ~ 22 - 27

-CH(CH₃)₂ ~ 22 - 27

-CH₂CH₃ ~ 8 - 12

-CH₂CH₂CH₃ ~ 14 - 18

Infrared (IR) Spectroscopy
The predicted IR spectrum of 4-Ethyl-2,4-dimethylheptane will display characteristic

absorptions for a saturated alkane.

Table 5: Predicted Infrared Absorption Bands for 4-Ethyl-2,4-dimethylheptane

Wavenumber (cm⁻¹) Vibration Type Intensity

2960 - 2850 C-H stretch (sp³) Strong

1470 - 1450 C-H bend (scissoring) Medium

1385 - 1370 C-H rock (methyl) Medium

725 - 720 C-H rock (in-phase) Weak

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a liquid alkane like

4-Ethyl-2,4-dimethylheptane.
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Mass Spectrometry (Electron Ionization - Gas
Chromatography-Mass Spectrometry, EI-GC-MS)

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent

(e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for

hydrocarbon analysis (e.g., DB-1 or equivalent).

GC Conditions:

Injector Temperature: 250 °C

Injection Volume: 1 µL (split or splitless injection depending on concentration)

Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Temperature Program: Initial temperature of 50 °C (hold for 2 min), ramp at 10

°C/min to 250 °C (hold for 5 min).

MS Conditions:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: m/z 20-200

Scan Rate: 1 scan/second

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation

pattern. Compare the obtained spectrum with spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4] Add a small amount of

tetramethylsilane (TMS) as an internal reference (0 ppm).
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¹H NMR Acquisition:

Spectrometer Frequency: 400-600 MHz

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 8-16

Relaxation Delay: 1-2 seconds

Acquisition Time: 2-4 seconds

¹³C NMR Acquisition:

Spectrometer Frequency: 100-150 MHz

Pulse Sequence: Proton-decoupled single-pulse sequence

Number of Scans: 512-2048 (or more, depending on concentration)

Relaxation Delay: 2-5 seconds

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS

signal. Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: As 4-Ethyl-2,4-dimethylheptane is a liquid, a "neat" spectrum can be

obtained by placing a single drop of the pure liquid between two salt plates (e.g., NaCl or

KBr).[5][6]

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Scan Range: 4000-400 cm⁻¹

Number of Scans: 16-32
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Resolution: 4 cm⁻¹

Data Processing: Perform a background scan with clean salt plates and subtract it from the

sample spectrum. Identify the characteristic absorption bands and their corresponding

vibrational modes.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

unknown organic compound like 4-Ethyl-2,4-dimethylheptane.

General Spectroscopic Analysis Workflow
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4-Ethyl-2,4-dimethylheptane

GC-MS Analysis NMR Analysis IR Analysis

Mass Spectrum
(Fragmentation Pattern)
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(Functional Groups)

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Conclusion
This technical guide provides a consolidated source of physicochemical and predicted

spectroscopic data for 4-Ethyl-2,4-dimethylheptane. While experimental data remains scarce,
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the information presented here offers a valuable starting point for researchers and

professionals. The generalized experimental protocols also provide a clear methodology for

obtaining empirical data should the compound become available for analysis. It is

recommended that the predicted data be used with the understanding that it is a computational

estimation, and experimental verification is ultimately required for definitive structural

confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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